molecular formula C15H18BrNO2 B12771931 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide CAS No. 93081-18-6

2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide

Cat. No.: B12771931
CAS No.: 93081-18-6
M. Wt: 324.21 g/mol
InChI Key: LNIUACBMLBSALP-UHFFFAOYSA-N
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Description

2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide is a complex organic compound that belongs to the class of amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with phenylacetaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to reductive amination with propylamine to yield the final product. The reaction conditions often include controlled temperature and pH, as well as the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The amine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar dihydroxyphenyl structure.

    Isopropylamine: A simpler amine with similar propylamine structure.

Uniqueness

2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

93081-18-6

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

4-(2-amino-3-phenylpropyl)benzene-1,2-diol;hydrobromide

InChI

InChI=1S/C15H17NO2.BrH/c16-13(8-11-4-2-1-3-5-11)9-12-6-7-14(17)15(18)10-12;/h1-7,10,13,17-18H,8-9,16H2;1H

InChI Key

LNIUACBMLBSALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC(=C(C=C2)O)O)N.Br

Origin of Product

United States

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